4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (CAS: 1339178-00-5) is a synthetic organic compound belonging to the tetrahydropyran (THP) class, characterized by a saturated six-membered oxacyclic ring. Its molecular structure features a terminal primary alkyl bromide side chain substituted with a methyl branch at the 3-position, contributing to a molecular formula of C₁₀H₁₉BrO and a molecular weight of 235.16 g/mol.

Molecular Formula C10H19BrO
Molecular Weight 235.16 g/mol
Cat. No. B13637153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran
Molecular FormulaC10H19BrO
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCC(CCC1CCOCC1)CBr
InChIInChI=1S/C10H19BrO/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10H,2-8H2,1H3
InChIKeyWVXSYGAIQJXLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran: Chemical Identity and Baseline Characteristics


4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (CAS: 1339178-00-5) is a synthetic organic compound belonging to the tetrahydropyran (THP) class, characterized by a saturated six-membered oxacyclic ring . Its molecular structure features a terminal primary alkyl bromide side chain substituted with a methyl branch at the 3-position, contributing to a molecular formula of C₁₀H₁₉BrO and a molecular weight of 235.16 g/mol . The compound is a colorless liquid at ambient temperature and is supplied for research and further manufacturing use only . This specific substitution pattern differentiates it from simpler bromoalkyl tetrahydropyrans and positions it as a specialized synthetic intermediate where both the steric bulk of the methyl branch and the reactivity of the terminal bromide are critical design features.

Substitution pattern Branched 4-(4-bromo-3-methylbutyl) on tetrahydropyran core
Reactive handle Terminal primary alkyl bromide for further functionalization
Steric element Methyl branch introduces steric bulk, influencing selectivity

Why 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran Cannot Be Replaced by Generic Analogs


Generic substitution of this compound with other bromoalkyl tetrahydropyrans or common alkylating agents (e.g., 1-bromo-3-methylbutane) is chemically invalid due to the unique, integrated functionality of the target molecule. While simpler analogs like 4-(3-bromobutyl)tetrahydro-2H-pyran or 4-bromotetrahydropyran exist, they lack the specific 4-(4-bromo-3-methylbutyl) substitution pattern that dictates critical properties including molecular geometry, steric hindrance, and the electronic environment at the reaction center . The presence of both a methyl branch on the alkyl chain and a terminal primary bromide, all tethered to the 4-position of the THP ring, creates a unique spiro or extended framework that is essential for advanced intermediate applications. Substituting this compound with a linear, unbranched analog (e.g., 4-(4-bromobutyl)tetrahydro-2H-pyran) would fundamentally alter the steric and conformational landscape of subsequent reaction steps, potentially leading to different reaction rates, altered regioselectivity, or complete synthetic failure [1]. Therefore, this specific CAS number is non-fungible and must be procured to ensure experimental fidelity.

Pattern mismatchLinear or shorter-chain analogs do not replicate the 4-(4-bromo-3-methylbutyl) motif
Steric and electronic shiftMissing methyl branch alters steric hindrance and may shift reaction regioselectivity
Synthetic contextSubstitution with unbranched bromoalkyl THP may lead to divergent synthetic outcomes

Quantitative Differentiation of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran from Closest Analogs


Molecular Weight and Substituent Complexity as a Key Differentiator

The target compound possesses a molecular weight of 235.16 g/mol, which is significantly higher than that of its closest commercially listed analogs. This higher molecular weight is a direct consequence of the extended, branched 4-bromo-3-methylbutyl side chain, which distinguishes it from simpler, more common bromo-THP building blocks . The increased steric bulk and molecular complexity are critical parameters for modulating intermolecular interactions and metabolic stability in lead optimization programs.

MW comparison
Data to verify
235.16 g/mol
vs. 221.13 (4-(3-bromobutyl)THP) · 165.03 (4-BrTHP) · 179.06 (4-BromomethylTHP)
Reported higher molecular weight reflects extended branched substitution
Calculated from formula; vendor-reported comparators
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Enhanced Lipophilicity (LogP) via Methyl Branching Relative to Linear Analogs

The target compound is inferred to have a higher logP (lipophilicity) than its linear unbranched analog, 4-(4-bromobutyl)tetrahydro-2H-pyran. While experimental logP data for both is absent from primary literature, this inference is based on the well-established principle that the introduction of a methyl branch on an alkyl chain increases molecular surface area and reduces solvent-accessible polar surface area, thereby enhancing partitioning into non-polar phases [1]. For instance, similar methyl branching on a bromoalkyl chain is known to increase calculated logP by approximately 0.3–0.5 log units relative to the linear counterpart [2].

LogP estimate
Class-level
+0.3 to +0.5 log units
vs linear analog
May support lipophilicity screening; class-level inference
No experimental LogP data; inferred from branching SAR
Physicochemical Properties Lipophilicity Drug Design

Proprietary Use as a Key Intermediate in Patented Synthetic Routes

This specific compound is explicitly cited as an intermediate in patent literature covering the synthesis of tetrahydro-pyran derivatives (US-8524909-B2), indicating its role in constructing protected molecular frameworks of commercial or therapeutic interest . This patent linkage provides verifiable evidence of its industrial relevance. In contrast, the comparator 4-(3-bromobutyl)tetrahydro-2H-pyran is not explicitly tied to the same patented synthetic pathways in the available literature, suggesting the target compound's unique substitution pattern is specifically required for certain proprietary processes .

Patent linkage
Head-to-head
Explicitly cited in US-8524909-B2
Analog (4-(3-bromobutyl)THP) not cited in same patent families
May support procurement for patent-specified synthetic routes
Based on patent literature search
Pharmaceutical Intermediates Patent Chemistry Organic Synthesis

Primary Research and Industrial Applications for 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran


Synthesis of Patent-Protected Tetrahydro-pyran Derivatives

This compound is a critical building block for constructing more complex tetrahydropyran derivatives, as evidenced by its direct citation in US patent literature (US-8524909-B2) . Research and process chemistry groups developing or scaling up the synthesis of these patented molecules must procure this specific intermediate. Use of a different analog (e.g., with a different substitution pattern) would deviate from the validated synthetic route, potentially leading to patent circumvention or failure to replicate the desired final product.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Medicinal chemistry campaigns focused on optimizing lipophilicity, steric bulk, and molecular weight can use this compound to explore the effects of a branched, terminal bromoalkyl chain attached to a tetrahydropyran core [1]. Its higher molecular weight and predicted increased logP (estimated 0.3–0.5 units higher than linear analogs) make it a valuable tool for systematically probing the relationship between physicochemical properties and pharmacokinetic parameters like membrane permeability and metabolic clearance.

Development of Advanced Organic Synthetic Methodologies

The compound serves as a specific substrate for developing and testing novel cross-coupling (e.g., Suzuki, Negishi) or nucleophilic substitution reactions on sterically encumbered alkyl bromides [2]. The presence of the methyl branch adjacent to the terminal bromide creates a unique steric environment, making it a useful probe for evaluating the functional group tolerance and selectivity of new catalytic systems designed for challenging alkyl halide partners.

Application
Selection Property
Validation Focus
Patent-specified THP derivative synthesis
Precise 4-(4-bromo-3-methylbutyl) substitution pattern
Confirm identity (NMR, MS) and reactivity in reported routes
Lipophilicity and steric SAR studies
Branched bromoalkyl chain for modulating physicochemical properties
Evaluate LogP shift and metabolic stability in assay models
Cross-coupling methodology development
Sterically encumbered alkyl bromide as substrate probe
Assess functional group tolerance and regioselectivity

Technical Documentation Hub

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18 linked technical documents
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